Boc-D-norArg(Boc)2-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

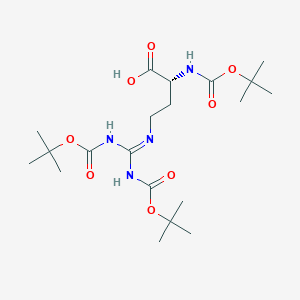

Boc-D-norArg(Boc)₂-OH, chemically designated as (R)-N-α-(9-Fluorenylmethyloxycarbonyl)-N,N-bis(tert-butyloxycarbonyl)-2-amino-4-guanidino-butyric acid, is a protected derivative of D-norarginine. This compound features two tert-butoxycarbonyl (Boc) groups protecting the guanidino moiety and an Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position . Its molecular formula is C₃₀H₃₈N₄O₈, with a molecular weight of 582.66 g/mol . It is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate norarginine residues into peptides while preventing undesired side reactions .

Norarginine differs from arginine by having a shorter side chain (4 carbons vs. 5 carbons), which influences peptide conformation and interactions. The Boc and Fmoc groups are selectively removed under acidic and basic conditions, respectively, enabling sequential peptide assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-norArg(Boc)2-OH typically involves the protection of the amino groups of D-norarginine with Boc groups. The process begins with the reaction of D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Deprotection Reactions

The Boc groups in Boc-D-norArg(Boc)₂-OH are selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). This process generates a free amine while preserving other functional groups.

Mechanism of Acidic Deprotection

-

Protonation : TFA protonates the carbamate oxygen, destabilizing the Boc group .

-

Cleavage : Elimination of the t-butyl carbocation occurs, forming a carbamic acid intermediate .

-

Decarboxylation : The intermediate undergoes decarboxylation, releasing CO₂ and yielding the deprotected amine .

Conditions :

-

Standard Protocol : 95% TFA in dichloromethane (DCM) at 0–25°C for 1–2 hours .

-

Scalability : Reactions are scalable with minimal side products, making them ideal for industrial applications .

| Deprotection Step | Reagent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Primary Boc Removal | 95% TFA | 25°C | 1–2 h | Free α-amine |

| Side-Chain Boc Removal | 95% TFA | 25°C | 2–4 h | Fully deprotected norarginine |

Activation and Coupling

-

Activation Agents : Carbodiimides (e.g., DCC, EDCI) with hydroxysuccinimide (HOSu) or HOAt .

-

Yield : Typically >85% for coupling with standard amino acids .

Example Protocol :

-

Activate Boc-D-norArg(Boc)₂-OH (1 eq) with EDCI (1.2 eq) and HOSu (1.1 eq) in DMF.

-

Add to a solution of H-Gly-OtBu (1 eq) and NMM (2 eq).

Key Steps:

-

α-Amine Protection : React norarginine with Boc₂O in aqueous NaOH (pH 9–10) .

-

Side-Chain Protection : Repeat Boc₂O treatment under anhydrous conditions with DMAP catalysis .

| Protection Method | Reagent | Conditions | Selectivity |

|---|---|---|---|

| α-Amine Boc | Boc₂O | pH 9–10, 0°C | High for primary amine |

| Side-Chain Boc | Boc₂O | DMAP, DCM, 25°C | Targets guanidine nitrogens |

Notable Catalysts :

Comparative Reactivity with Analogous Compounds

Boc-D-norArg(Boc)₂-OH exhibits distinct reactivity compared to other protected arginine derivatives:

| Compound | Protecting Groups | Deprotection Conditions | Applications |

|---|---|---|---|

| Fmoc-D-norArg(Pbf)₂-OH | Fmoc, Pbf | Piperidine (Fmoc), TFA (Pbf) | Solid-phase synthesis |

| Z-Arg(Boc)₂-OH | Cbz, Boc | H₂/Pd-C (Cbz), TFA (Boc) | Solution-phase coupling |

| Boc-D-norArg(Boc)₂-OH | Boc (×3) | TFA (all Boc groups) | Orthogonal peptide assembly |

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid

Molecular Formula : C31H40N4O8

Molecular Weight : 596.67 g/mol

The compound features two tert-butyloxycarbonyl (Boc) protecting groups and a fluorenylmethyloxycarbonyl (Fmoc) group, which are crucial for its role in solid-phase peptide synthesis (SPPS). These modifications enhance its stability and reactivity, allowing for selective deprotection during synthesis.

Peptide Synthesis

Boc-D-norArg(Boc)2-OH is primarily employed in the synthesis of peptides. Its protecting groups allow for the stepwise assembly of complex peptides, which can be tailored for specific biological functions. The following table summarizes its coupling efficiency over time during peptide synthesis:

| Time (h) | Coupling Efficiency (%) |

|---|---|

| 0 | 88.8 |

| 1 | 88.6 |

| 24 | 86.9 |

| 48 | 85.0 |

| 10 days | 77.6 |

This data indicates a gradual decline in coupling efficiency, emphasizing the importance of optimizing reaction conditions to maintain efficacy.

Biological Research

In biological studies, peptides synthesized using this compound serve as probes or inhibitors in various biochemical assays. Research has shown that these peptides can interact with serine proteases, influencing their activity and specificity . The compound's guanidino group enhances its binding affinity to biological macromolecules, making it a valuable tool in drug development.

Medicinal Chemistry

This compound is integral to developing therapeutic agents, including enzyme inhibitors and receptor modulators. Its ability to form stable peptide bonds allows for the creation of bioactive compounds that can target specific pathways in disease processes. For example, studies have indicated that derivatives of this compound can be used to design inhibitors for serine proteases involved in cancer progression .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the large-scale synthesis of peptide-based drugs and diagnostic agents. Its unique structure facilitates the production of high-purity peptides essential for therapeutic applications.

Case Studies

-

Peptide Inhibitors of Serine Proteases

A study investigated the use of this compound-derived peptides as inhibitors of serine proteases. The results demonstrated that these peptides could effectively reduce enzyme activity, highlighting their potential as therapeutic agents against diseases characterized by abnormal protease activity . -

Development of Antimicrobial Peptides

Research explored the incorporation of this compound into antimicrobial peptides aimed at combating bacterial infections. The synthesized peptides exhibited significant antibacterial activity against common pathogens, suggesting a promising avenue for new antibiotic development .

Mechanism of Action

The mechanism of action of Boc-D-norArg(Boc)2-OH primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the amino groups are free to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Boc-D-norArg(Boc)₂-OH and related compounds:

Key Observations:

Side Chain Length: Boc-D-norArg(Boc)₂-OH has a 4-carbon side chain, intermediate between Dab (3C) and homoarginine (6C). This makes it suitable for mimicking arginine in constrained peptide environments . Fmoc-D-Arg(Boc)₂-OH, with a natural arginine side chain (5C), is more prevalent in commercial applications due to arginine's ubiquity in bioactive peptides .

Protecting Group Strategy: Boc-D-norArg(Boc)₂-OH and Fmoc-Homoarg(Boc)₂-OH both employ two Boc groups to shield the guanidino function, whereas Fmoc-Dab(Boc)-OH uses a single Boc group, reflecting differences in side chain reactivity .

Biological Activity

Boc-D-norArg(Boc)₂-OH is a compound of significant interest in biochemical and pharmaceutical research, particularly due to its potential applications in peptide synthesis and as a bioactive agent. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Boc-D-norArg(Boc)₂-OH, a derivative of arginine, features two tert-butyloxycarbonyl (Boc) protecting groups. The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₃₄N₄O₆

- Molecular Weight : 402.49 g/mol

- CAS Number : 15493-19-3

The presence of the Boc groups enhances the stability and solubility of the compound, making it suitable for various biological applications.

Biological Activity Overview

Boc-D-norArg(Boc)₂-OH exhibits several biological activities that are crucial for its application in medicinal chemistry. The following sections detail these activities.

1. Antimicrobial Activity

Research has shown that Boc-D-norArg(Boc)₂-OH possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be less than 50 µg/mL for all tested microbes, indicating potent antimicrobial activity comparable to established agents like benzalkonium chloride (BAC) .

| Microbe | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <50 |

| Escherichia coli | <50 |

| Enterococcus faecalis | <50 |

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human red blood cells (RBCs) revealed that Boc-D-norArg(Boc)₂-OH exhibited low hemolytic activity, suggesting it is less toxic compared to traditional antimicrobial agents . The hemolysis test indicated that even at high concentrations (up to 5000 µg/mL), there was no significant lysis of RBCs.

3. Peptide Synthesis Applications

Boc-D-norArg(Boc)₂-OH is widely utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under acidic conditions, facilitating the construction of complex peptide chains. This property is particularly valuable in synthesizing peptides with specific biological activities .

Case Study 1: Development of Antimicrobial Peptides

In a study aimed at developing new antimicrobial peptides, Boc-D-norArg(Boc)₂-OH was incorporated into peptide sequences designed to enhance antibacterial activity. The resulting peptides demonstrated improved efficacy against multi-drug resistant strains, highlighting the potential of using Boc-D-norArg(Boc)₂-OH in therapeutic applications .

Case Study 2: Evaluation of Toxicological Profiles

Another case study focused on evaluating the toxicological profiles of various arginine derivatives, including Boc-D-norArg(Boc)₂-OH. The study concluded that this compound exhibited a favorable safety profile with minimal cytotoxic effects on mammalian cells, making it a promising candidate for further development in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-norArg(Boc)₂-OH, and how do they ensure regioselective protection of functional groups?

- Methodological Answer : The synthesis typically employs tert-butoxycarbonyl (Boc) groups to protect the α-amine and side-chain guanidine groups. Stepwise protection is critical: (1) Boc activation of the α-amine under anhydrous conditions (e.g., Boc₂O in THF with DMAP), followed by (2) Boc protection of the side chain using Boc-ON or similar reagents. Regioselectivity is validated via LC-MS and ¹H NMR to confirm the absence of undesired adducts .

- Key Considerations : Monitor reaction pH to avoid premature deprotection, and use orthogonal protecting groups (e.g., Fmoc for carboxyl termini) if downstream modifications are planned .

Q. How can researchers verify the purity and structural integrity of Boc-D-norArg(Boc)₂-OH after synthesis?

- Methodological Answer : Utilize tandem analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.

- ¹H/¹³C NMR : Assign peaks to distinguish Boc-protected amines (δ ~1.4 ppm for tert-butyl groups) and guanidine protons (δ ~8–10 ppm). Cross-check with literature spectra to resolve ambiguities .

Q. What are the primary applications of Boc-D-norArg(Boc)₂-OH in peptide chemistry?

- Methodological Answer : This derivative is a key intermediate in solid-phase peptide synthesis (SPPS) for introducing D-norarginine residues. Applications include:

- Conformationally Restricted Peptides : The D-configuration alters backbone stereochemistry, influencing receptor binding in neuropeptide analogs.

- Enzyme Substrate Studies : Used to probe arginine-specific proteases (e.g., trypsin-like enzymes) due to its resistance to deprotection under acidic conditions .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported NMR spectral data for Boc-D-norArg(Boc)₂-OH, particularly regarding hydrogen-bonding interactions?

- Methodological Answer : Signal splitting in ¹H NMR (e.g., δ 9–11 ppm for hydroxyl/guanidine protons) may arise from intramolecular hydrogen bonding (IMHB). To validate:

- Variable Temperature NMR : Heating disrupts IMHB, causing coalescence of split signals.

- IR Spectroscopy : Confirm hydrogen bonding via O–H/N–H stretching frequencies (e.g., broad peaks at 3200–3400 cm⁻¹).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Q. What experimental strategies mitigate racemization during incorporation of Boc-D-norArg(Boc)₂-OH into peptide chains?

- Methodological Answer : Racemization risks are elevated in basic conditions or prolonged coupling times. Mitigation approaches include:

- Low-Temperature Coupling : Perform reactions at 0–4°C with HATU/DIPEA activation.

- Additive Use : Include HOBt or Oxyma to suppress base-induced epimerization.

- Real-Time Monitoring : Use CD spectroscopy or chiral HPLC to track enantiomeric excess during chain elongation .

Q. How can researchers design studies to investigate the steric effects of Boc-D-norArg(Boc)₂-OH in peptide-ligand interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare D- and L-norarginine-containing peptides to assess steric hindrance in binding pockets (e.g., GPCRs).

- Alanine Scanning : Replace D-norArg with smaller residues (e.g., Ala) to isolate steric contributions.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to correlate steric bulk with affinity changes .

Q. What are the best practices for troubleshooting low yields in Boc-D-norArg(Boc)₂-OH-mediated peptide couplings?

- Methodological Answer : Low yields often stem from steric hindrance or incomplete deprotection. Solutions include:

- Extended Deprotection Times : Use TFA/DCM (1:1) with scavengers (e.g., triisopropylsilane) for ≥2 hours.

- Coupling Reagent Optimization : Switch to PyBOP or COMU for bulky residues.

- Microwave-Assisted SPPS : Enhance reaction efficiency via controlled dielectric heating .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in reported bioactivity data for peptides containing Boc-D-norArg(Boc)₂-OH?

- Methodological Answer :

- Reproduce Under Standardized Conditions : Control variables like solvent purity, temperature, and peptide folding (e.g., CD spectroscopy).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

- Orthogonal Assays : Validate bioactivity via cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays .

Q. What analytical techniques are critical for distinguishing Boc-D-norArg(Boc)₂-OH from its structural isomers?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Determine absolute stereochemistry if single crystals are obtainable.

- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using Boc-D-norArg(Boc)₂-OH in animal or in vitro studies?

- Methodological Answer :

- Informed Consent Templates : Adapt WHO-recommended templates for animal studies, detailing endpoints and humane protocols.

- BRC Compliance : Acknowledge funding sources and adhere to institutional review board (IRB) guidelines for data reproducibility.

- Data Transparency : Archive raw spectra, chromatograms, and synthetic protocols in open-access repositories (e.g., Zenodo) .

Properties

Molecular Formula |

C20H36N4O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m1/s1 |

InChI Key |

NLJBQYVLEIKLFN-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.